
N-(5-chloro-2-methylphenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis :
- The synthesis of related N-substituted acetamide compounds involving various substitutions and reactions has been extensively studied. For example, Sunder and Maleraju (2013) synthesized derivatives of N-substituted acetamides with anti-inflammatory activity (Sunder & Maleraju, 2013).
Molecular Structure Analysis :
- The molecular structure of similar acetamide compounds has been characterized through techniques such as NMR, IR, and X-ray crystallography. For instance, Narayana et al. (2016) analyzed the crystal structures of C,N-disubstituted acetamides, revealing complex sheet formations through hydrogen bonds (Narayana et al., 2016).
Chemical Reactions and Properties :
- The chemical reactions and properties of related acetamide compounds have been the subject of several studies. For example, Salian et al. (2017) performed spectroscopic characterization of N-substituted acetamide compounds, revealing insights into their chemical properties (Salian et al., 2017).
Physical Properties Analysis :
- The physical properties of similar compounds, such as crystal structure and molecular conformation, have been explored. For instance, Boechat et al. (2011) investigated the structures of N-substituted acetamides, revealing their V-shaped molecular conformation and 3-D arrays formed by various intermolecular interactions (Boechat et al., 2011).
Chemical Properties Analysis :
- The chemical properties, such as reactivity and interaction with other molecules, of similar compounds have been studied. Arafat et al. (2022) synthesized novel N-substituted acetamides and analyzed their spectral data to elucidate their chemical properties (Arafat et al., 2022).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on related compounds includes synthesis and characterization efforts to understand their chemical structure and potential applications. For example, studies have detailed the synthesis of novel derivatives through specific reactions, confirming their structures via spectroscopic methods such as NMR, IR, and Mass spectra. These synthetic efforts are foundational for exploring the applications of these compounds in various scientific fields, including materials science and medicinal chemistry (K. Sunder & Jayapal Maleraju, 2013; N. Boechat et al., 2011).
Biological Activities
While direct applications of the specified compound were not identified, research on structurally related compounds has explored their potential biological activities. This includes investigations into anti-inflammatory, antimicrobial, and anticancer properties. These studies are crucial for identifying promising leads for new therapeutic agents. For instance, derivatives have been assayed for anti-inflammatory activity, with some showing significant results (K. Sunder & Jayapal Maleraju, 2013). Similarly, other studies have focused on the antimicrobial and anticancer activities of synthesized compounds, highlighting the diverse potential applications of these chemical entities in drug discovery and development (Sedanur Ekrek et al., 2022).
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF2N3O2S/c1-11-2-3-12(20)8-16(11)24-17(26)10-28-18-19(27)25(7-6-23-18)13-4-5-14(21)15(22)9-13/h2-9H,10H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOAYRLUCKGXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]benzamide](/img/structure/B2499021.png)
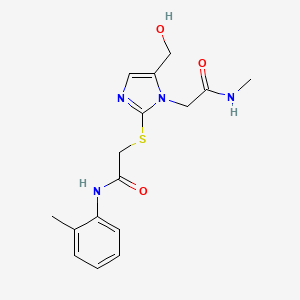
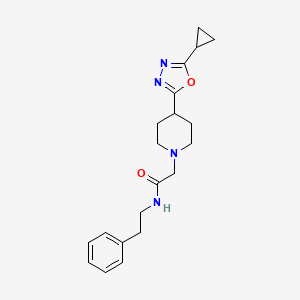
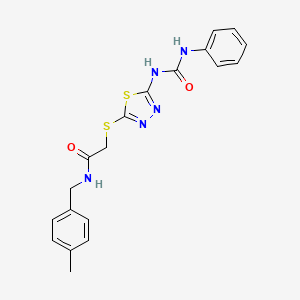
![6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499028.png)
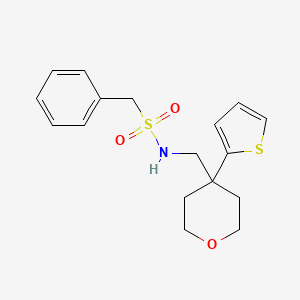
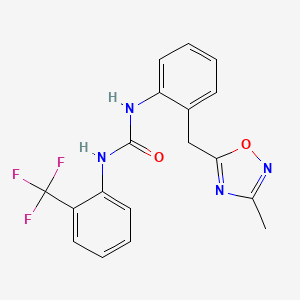
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoropyridine-4-carboxamide](/img/structure/B2499032.png)
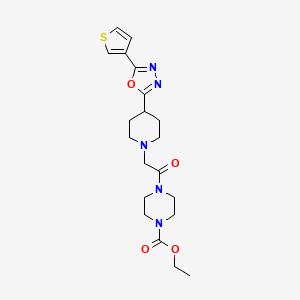

![N,N-diethyl-3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2499036.png)
![6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol](/img/structure/B2499037.png)
![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499038.png)
